molecular formula C28H35BrN2O B4275149 6-bromo-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide

6-bromo-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide

Cat. No.: B4275149
M. Wt: 495.5 g/mol
InChI Key: BTSQUPOPDQAMKN-UHFFFAOYSA-N
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Description

6-bromo-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinolinecarboxamide family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromine atom and the tert-butylphenyl group. The final step involves the attachment of the ethylhexyl chain to the quinolinecarboxamide.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Introduction of tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Ethylhexyl Chain: The final step involves the reaction of the quinolinecarboxamide with 2-ethylhexylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinolinecarboxylic acids or quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinolinecarboxamides.

Scientific Research Applications

6-bromo-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide
  • 6-fluoro-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide
  • 6-iodo-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide

Uniqueness

6-bromo-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the tert-butylphenyl group and the ethylhexyl chain also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

6-bromo-2-(4-tert-butylphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35BrN2O/c1-6-8-9-19(7-2)18-30-27(32)24-17-26(31-25-15-14-22(29)16-23(24)25)20-10-12-21(13-11-20)28(3,4)5/h10-17,19H,6-9,18H2,1-5H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSQUPOPDQAMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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